N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide
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Overview
Description
“N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide” is a compound that likely contains a thiadiazole nucleus . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It’s a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be similar to other thiadiazole derivatives . The thiadiazole nucleus is present as a core structural component in an array of drug categories .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reaction of 4-amino-3-(4-(methylsulfonyl)benzyl)-1H-1,2,4-triazole-5(4H)-thione with different substituted phenacyl bromide derivatives in ethanol afforded 6-substituted-3-(4-(methylsulfonyl)benzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be similar to other thiadiazole derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
Scientific Research Applications
Anti-Tumor Properties
- A study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar to N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives, which are structurally related, have been used as supramolecular gelators, showing potential in the field of crystal engineering (Yadav & Ballabh, 2020).
Anticancer Evaluation
- Research on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed significant anticancer activities against various cancer cell lines, suggesting potential applications for similar compounds (Ravinaik et al., 2021).
Novel Heterocyclic Synthesis
- The synthesis of novel thiazole-based heterocycles like 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been documented, which could have implications for the development of new pharmaceutical compounds (Kariuki et al., 2022).
Antimycobacterial Screening
- Research on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated promising antimycobacterial activity, which suggests potential uses for related compounds in treating mycobacterial infections (Nayak et al., 2016).
Antibacterial and Antifungal Activity
- Synthesis of thiazole-based 1,3,4-oxadiazoles heterocycles and subsequent studies have shown these compounds to possess notable antibacterial and antifungal activities, indicating the relevance of similar compounds in antimicrobial research (Desai et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide, is a derivative of thiazole . Thiazole derivatives have been found to be biologically active and have been used in the development of various drug molecules . .
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound likely interacts with its targets to induce these effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-12-10-16(20-17(23)13-6-3-2-4-7-13)22(21-12)18-19-14(11-25-18)15-8-5-9-24-15/h2-11H,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTNXQBBPNOAHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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